REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[CH:20]=[CH:19][CH:18]=[CH:17][C:5]=1[C:6]([NH:8][C:9]1[S:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][N:13]=1)=[O:7].[H][H].I[CH2:24][C:25]([NH2:27])=[O:26]>CN(C)C=O>[CH3:3][C:4]1[CH:20]=[CH:19][CH:18]=[CH:17][C:5]=1[C:6]([N:8]=[C:9]1[N:13]([CH2:24][C:25]([NH2:27])=[O:26])[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[S:10]1)=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)NC=2SC(=CN2)[N+](=O)[O-])C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for ca 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the separated solid from acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N=C2SC(=CN2CC(=O)N)[N+](=O)[O-])C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |